molecular formula C11H16ClNO2 B2892055 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1955531-84-6

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2892055
CAS No.: 1955531-84-6
M. Wt: 229.7
InChI Key: LZNIUMVHCIPOHH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of tetrahydroquinoline, characterized by the presence of two methoxy groups at the 5 and 7 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIUMVHCIPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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